molecular formula C12H23NO2 B12610304 2-Methylbut-1-en-1-yl dipropan-2-ylcarbamate CAS No. 648927-74-6

2-Methylbut-1-en-1-yl dipropan-2-ylcarbamate

Cat. No.: B12610304
CAS No.: 648927-74-6
M. Wt: 213.32 g/mol
InChI Key: IHONWKFLYXIUPI-UHFFFAOYSA-N
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Description

2-Methylbut-1-en-1-yl dipropan-2-ylcarbamate is an organic compound with a unique structure that combines a carbamate group with a 2-methylbut-1-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbut-1-en-1-yl dipropan-2-ylcarbamate typically involves the reaction of 2-Methylbut-1-en-1-ol with dipropan-2-ylcarbamoyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-1-en-1-yl dipropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-Methylbut-1-en-1-yl dipropan-2-ylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Methylbut-1-en-1-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds used as pesticides and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-2-en-1-yl acetate: Similar structure but with an acetate group instead of a carbamate.

    2-Methylbut-1-ene: Lacks the carbamate group, making it less reactive in certain chemical reactions.

    2-Methylbut-2-en-1-yl isobutyrate: Contains an isobutyrate group, leading to different chemical properties.

Uniqueness

2-Methylbut-1-en-1-yl dipropan-2-ylcarbamate is unique due to its combination of a 2-methylbut-1-en-1-yl moiety with a carbamate group. This structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

648927-74-6

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2-methylbut-1-enyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C12H23NO2/c1-7-11(6)8-15-12(14)13(9(2)3)10(4)5/h8-10H,7H2,1-6H3

InChI Key

IHONWKFLYXIUPI-UHFFFAOYSA-N

Canonical SMILES

CCC(=COC(=O)N(C(C)C)C(C)C)C

Origin of Product

United States

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